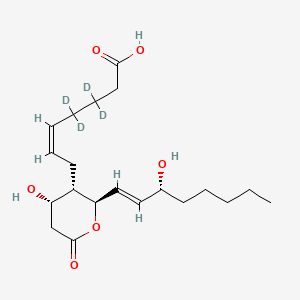
11-dehydro Thromboxane B2-d4
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
11-dehydro Thromboxane B2-d4 is a deuterium-labeled derivative of 11-dehydro Thromboxane B2. It is primarily used as an internal standard for the quantification of 11-dehydro Thromboxane B2 by stable isotope dilution mass spectrometry. This compound is a significant urinary metabolite of thromboxane B2, which is produced from the breakdown of thromboxane A2. Thromboxane A2 is released by activated platelets and plays a crucial role in platelet aggregation and vasoconstriction .
Wirkmechanismus
Target of Action
The primary target of 11-dehydro Thromboxane B2-d4, a deuterium labeled derivative of 11-Dehydro-thromboxane B2 , is thromboxane A2 (TXA2) . TXA2 is a chemically unstable lipid mediator involved in several pathophysiological processes, including primary hemostasis, atherothrombosis, inflammation, and cancer . It is the major arachidonic acid derivative via the cyclooxygenase (COX)-1 pathway in human platelets .
Mode of Action
This compound is produced from the breakdown of thromboxane A2 . It is released by activated platelets . The compound interacts with its target, TXA2, and contributes to platelet aggregation and vasoconstriction .
Biochemical Pathways
The compound is part of the TXA2 biosynthesis pathway, which is a part of the larger arachidonic acid metabolism pathway . It is produced by a second distinct pathway to that producing the major 2,3-dinor metabolite . The production of this compound is an index of thromboxane production .
Pharmacokinetics
It is known that stable heavy isotopes of hydrogen, carbon, and other elements have been incorporated into drug molecules, largely as tracers for quantitation during the drug development process . Deuteration has gained attention because of its potential to affect the pharmacokinetic and metabolic profiles of drugs .
Result of Action
The molecular and cellular effects of this compound’s action are primarily related to its role in thrombus formation . Elevated levels of this compound are associated with cardiovascular disease, stroke, and cancer .
Action Environment
It is known that the compound is released by activated platelets , suggesting that conditions which activate platelets could potentially influence the compound’s action, efficacy, and stability.
Biochemische Analyse
Biochemical Properties
11-dehydro Thromboxane B2-d4 interacts with various enzymes and proteins. It is the major arachidonic acid derivative via the cyclooxygenase (COX)-1 pathway . It is produced by a second distinct pathway to that producing the major 2,3-dinor metabolite .
Cellular Effects
This compound has significant effects on various types of cells and cellular processes. It influences cell function, including impact on cell signaling pathways, gene expression, and cellular metabolism . It is released by activated platelets and can be used as a marker for in vivo TXA2 synthesis .
Molecular Mechanism
At the molecular level, this compound exerts its effects through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression . It is a full agonist of chemoattractant receptor-homologous molecule expressed on TH2 cells (CRTH2) in human eosinophils and basophils .
Temporal Effects in Laboratory Settings
The effects of this compound change over time in laboratory settings. The mean plasma level in human males is 0.9- 4.3 pg/ml and the half life is 45- 60 minutes .
Metabolic Pathways
This compound is involved in the metabolic pathways of thromboxane B2. It is one of the main plasma metabolites of TXB2 and can be used as a marker for in vivo TXA2 synthesis .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 11-dehydro Thromboxane B2-d4 involves the incorporation of deuterium into the 11-dehydro Thromboxane B2 molecule. This is typically achieved through the use of deuterated reagents and solvents during the synthesis process. The specific synthetic route and reaction conditions can vary, but common methods include the use of deuterated hydrogen gas or deuterated organic solvents in the presence of a catalyst .
Industrial Production Methods: Industrial production of this compound involves large-scale synthesis using deuterated reagents. The process is optimized for high yield and purity, often involving multiple steps of purification and quality control to ensure the final product meets the required specifications .
Analyse Chemischer Reaktionen
Arten von Reaktionen: 11-Dehydrothromboxan B2-d4 unterliegt verschiedenen chemischen Reaktionen, darunter:
Oxidation: Umwandlung in stärker oxidierte Formen.
Reduktion: Umwandlung in weniger oxidierte Formen.
Substitution: Austausch von funktionellen Gruppen durch andere Gruppen.
Häufige Reagenzien und Bedingungen:
Oxidation: Häufige Oxidationsmittel sind Kaliumpermanganat und Chromtrioxid.
Reduktion: Häufige Reduktionsmittel sind Natriumborhydrid und Lithiumaluminiumhydrid.
Substitution: Verschiedene Nucleophile und Elektrophile können je nach gewünschter Substitution verwendet werden
Hauptprodukte: Die Hauptprodukte, die aus diesen Reaktionen gebildet werden, hängen von den spezifischen Reagenzien und Bedingungen ab, die verwendet werden. So kann Oxidation zu stärker oxidierten Metaboliten führen, während Reduktion zu weniger oxidierten Formen führen kann .
Wissenschaftliche Forschungsanwendungen
11-Dehydrothromboxan B2-d4 hat eine breite Palette von Anwendungen in der wissenschaftlichen Forschung, darunter:
Chemie: Verwendung als interner Standard in der Massenspektrometrie zur Quantifizierung von 11-Dehydrothromboxan B2.
Biologie: Untersucht hinsichtlich seiner Rolle bei der Thrombozytenaggregation und Vasokonstriktion.
Medizin: Verwendet, um das Ansprechen auf Aspirintherapie bei der Vorbeugung von Herzerkrankungen und bei Krankheiten zu überwachen, bei denen die Aktivierung von Blutplättchen eine herausragende Rolle spielt.
Industrie: Anwendung bei der Entwicklung neuer Arzneimittel und therapeutischer Mittel
5. Wirkmechanismus
11-Dehydrothromboxan B2-d4 übt seine Wirkungen aus, indem es das Verhalten von 11-Dehydrothromboxan B2 nachahmt. Es ist an der Regulation der Thrombozytenaggregation und Vasokonstriktion beteiligt. Die Verbindung interagiert mit Thromboxanrezeptoren auf Blutplättchen und glatter Gefäßmuskulatur, was zur Aktivierung von Signalwegen führt, die die Thrombozytenaggregation und Vasokonstriktion fördern .
Ähnliche Verbindungen:
- 11-Dehydrothromboxan B2
- 2,3-Dinorthromboxan B2
- Thromboxan B2
Vergleich: 11-Dehydrothromboxan B2-d4 ist aufgrund seiner Deuteriummarkierung einzigartig, was es zu einem idealen internen Standard für die Massenspektrometrie macht. Diese Markierung ermöglicht eine präzise Quantifizierung und Unterscheidung von anderen ähnlichen Verbindungen. Im Vergleich zu 11-Dehydrothromboxan B2 bietet die deuteriummarkierte Version eine verbesserte Stabilität und Genauigkeit in analytischen Anwendungen .
Vergleich Mit ähnlichen Verbindungen
- 11-dehydro Thromboxane B2
- 2,3-dinor Thromboxane B2
- Thromboxane B2
Comparison: 11-dehydro Thromboxane B2-d4 is unique due to its deuterium labeling, which makes it an ideal internal standard for mass spectrometry. This labeling allows for precise quantification and differentiation from other similar compounds. Compared to 11-dehydro Thromboxane B2, the deuterium-labeled version provides enhanced stability and accuracy in analytical applications .
Eigenschaften
IUPAC Name |
(Z)-3,3,4,4-tetradeuterio-7-[(2R,3S,4S)-4-hydroxy-2-[(E,3R)-3-hydroxyoct-1-enyl]-6-oxooxan-3-yl]hept-5-enoic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H32O6/c1-2-3-6-9-15(21)12-13-18-16(17(22)14-20(25)26-18)10-7-4-5-8-11-19(23)24/h4,7,12-13,15-18,21-22H,2-3,5-6,8-11,14H2,1H3,(H,23,24)/b7-4-,13-12+/t15-,16+,17+,18-/m1/s1/i5D2,8D2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KJYIVXDPWBUJBQ-ZUCLGDGSSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCC(C=CC1C(C(CC(=O)O1)O)CC=CCCCC(=O)O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C([2H])(CC(=O)O)C([2H])([2H])/C=C\C[C@H]1[C@H](CC(=O)O[C@@H]1/C=C/[C@@H](CCCCC)O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H32O6 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
372.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![6-(Chloromethyl)-4-hydroxy-2,3-dimethyl-7,8a-dihydroimidazo[4,5-g]quinazoline-8,9-dione](/img/structure/B570998.png)
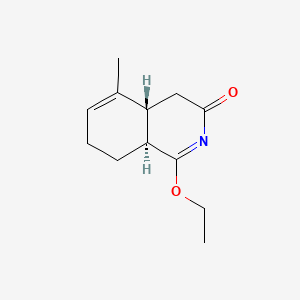
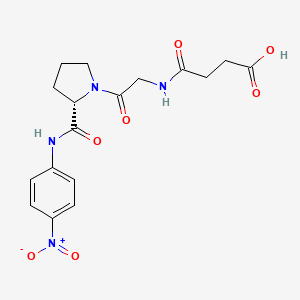
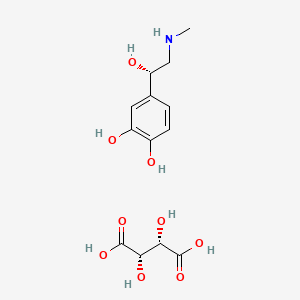
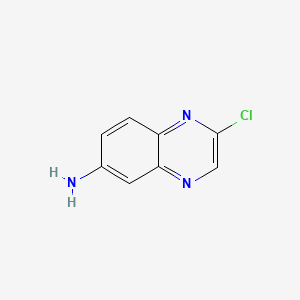

![6-methyl-1H-pyrazolo[3,4-d]pyrimidin-3(2H)-one](/img/structure/B571018.png)
